Pimicotinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pimicotinib, also known as ABSK021, is an orally administered, highly potent, and selective small molecule inhibitor of colony-stimulating factor 1 receptor (CSF-1R). It was independently discovered by Abbisko Therapeutics. This compound has shown significant potential in modulating macrophage functions and treating various macrophage-dependent human diseases .
Métodos De Preparación
The synthetic route for Pimicotinib involves several key steps. The IUPAC name for this compound is 3,3-Dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide . The preparation methods typically involve the following steps:
Formation of the pyrrolidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.
Attachment of the pyrazolyl and pyridinyl groups: These groups are introduced through a series of substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps to ensure high purity.
Industrial production methods for this compound are designed to be scalable and efficient, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Pimicotinib undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pimicotinib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the CSF-1R signaling pathway and its role in various biological processes.
Biology: this compound is used to investigate the role of macrophages in disease progression and to develop new therapeutic strategies for macrophage-dependent diseases.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the CSF-1R pathway.
Mecanismo De Acción
Pimicotinib exerts its effects by selectively inhibiting the CSF-1R signaling pathway. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. By blocking this pathway, this compound can modulate macrophage functions and potentially treat various macrophage-dependent diseases .
Comparación Con Compuestos Similares
Pimicotinib is unique in its high selectivity and potency as a CSF-1R inhibitor. Similar compounds include:
Pexidartinib: Another CSF-1R inhibitor used for the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF-1R.
Lacnotuzumab: Another monoclonal antibody targeting CSF-1R.
Compared to these compounds, this compound has shown a favorable safety profile and significant antitumor activity in clinical trials .
Actividad Biológica
Pimicotinib, an investigational drug developed primarily for the treatment of tenosynovial giant cell tumor (TGCT), is a highly selective small-molecule inhibitor targeting the colony-stimulating factor-1 receptor (CSF-1R). This compound has shown promising biological activity in clinical trials, particularly in improving patient outcomes related to tumor response and associated symptoms.
This compound acts by inhibiting CSF-1R, which plays a crucial role in the proliferation and survival of macrophages, contributing to tumor growth and inflammation. By blocking this pathway, this compound reduces the overexpression of CSF-1 that is often observed in TGCT, leading to decreased tumor size and symptomatic relief.
Clinical Trials and Efficacy
The most significant data on this compound comes from the Phase III MANEUVER trial, which evaluated its efficacy and safety in patients with TGCT. Below are key findings from this trial:
Primary Endpoint: Objective Response Rate (ORR)
- This compound : 54.0% ORR at week 25
- Placebo : 3.2% ORR
- Statistical Significance : p<0.0001
Secondary Endpoints: Improvements in Symptoms
Endpoint | This compound (Mean Change) | Placebo (Mean Change) | Statistical Significance |
---|---|---|---|
Pain (BPI) | -2.32 | 0.23 | p<0.0001 |
Stiffness (NRS) | -3.00 | -0.57 | p<0.0001 |
These results indicate that patients receiving this compound experienced significant reductions in both pain and stiffness compared to those receiving placebo, highlighting its potential as an effective treatment option for TGCT patients.
Safety Profile
This compound was generally well-tolerated among participants in the MANEUVER trial:
- Treatment-Emergent Adverse Events (TEAEs) :
- Discontinuation due to TEAEs: 1.6%
- Dose reduction due to TEAEs: 7.9%
No significant hepatotoxicity was observed, which is a critical consideration for long-term treatment options.
Case Studies
In addition to clinical trial data, early Phase I studies have reported high ORRs, with some patients experiencing up to 85% response rates over a median treatment duration of 20 months . These findings further support the efficacy of this compound as a viable treatment for patients who are not amenable to surgical intervention.
Propiedades
Fórmula molecular |
C22H24N6O3 |
---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
3,3-dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30) |
Clave InChI |
NXFPMDWYDKHFMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.